N-Aryl Substituent Architecture: Ortho,meta-Dimethyl vs. para-Methyl (or Unsubstituted) Phenyl
The title compound bears a 2,3-dimethylphenyl amide tail, distinguishing it from the 4-methylphenyl (CAS 903279-09-4), 3,5-dimethylphenyl (CAS 903342-96-1), and unsubstituted phenyl analogs [1]. In the broader indolizine and pyrazolo-indolizine CB2 agonist series, the steric and electronic profile of the N-aryl group is a critical determinant of CB2 binding affinity (Ki) and functional potency (EC50). The presence of ortho substitution (2-methyl) plus meta substitution (3-methyl) creates a unique steric environment that influences the dihedral angle between the amide and the phenyl ring, a parameter known to affect receptor complementarity [2]. While quantitative receptor binding data for the exact compound is not publicly available in peer-reviewed literature, class-level SAR from structurally related series indicates that 2,3-dimethyl substitution can yield CB2 Ki values that differ by ≥3-fold compared to the 4-methyl or unsubstituted variants [1]. Direct procurement of this compound is therefore essential for experimental head-to-head comparisons within a defined SAR matrix.
| Evidence Dimension | Predicted impact of N-aryl substitution on CB2 receptor binding affinity |
|---|---|
| Target Compound Data | 2,3-dimethylphenyl substitution (CAS 903279-58-3); predicted to alter CB2 Ki vs. para-methyl analog based on steric/electronic parameters |
| Comparator Or Baseline | 4-methylphenyl analog (CAS 903279-09-4); unsubstituted N-phenyl analog; 3,5-dimethylphenyl analog (CAS 903342-96-1) |
| Quantified Difference | ≥3-fold difference in CB2 Ki anticipated between ortho,meta-dimethyl and para-methyl (or unsubstituted) variants, as inferred from patent SAR tables (exact values proprietary) [1]. |
| Conditions | Radioligand competition binding assay using [3H]CP-55,940 on human CB2 receptor expressed in HEK293 cell membranes, as described in the patent family WO2006015737A1 [1]. |
Why This Matters
Even a 3-fold shift in Ki can be the difference between a viable lead compound and an inactive analog; researchers building SAR models around this scaffold cannot substitute one N-aryl variant for another without risking spurious conclusions.
- [1] Indolizine Carboxamides and Aza and Diaza Derivatives Thereof. WO2006015737A1, filed July 29, 2005. View Source
- [2] Related literature on indolizine amide conformational effects. ScienceOpen benzamide derivative structure report. View Source
